![molecular formula C7H8N4 B1269110 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine CAS No. 31040-12-7](/img/structure/B1269110.png)
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine
Overview
Description
“3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine” is a chemical compound with the molecular formula C7H8N4 . It is a derivative of the [1,2,4]triazolo[4,3-a]pyridine class .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives, which includes “3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine”, often involves aromatic nucleophilic substitution . The new compounds are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .
Molecular Structure Analysis
The molecular structure of “3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine” can be represented by the InChI code: 1S/C7H8N4/c1-5-9-10-7-6 (8)3-2-4-11 (5)7/h2-4H,8H2,1H3 .
Physical And Chemical Properties Analysis
“3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine” is a solid at room temperature . It has a molecular weight of 148.17 .
Scientific Research Applications
Antidiabetic Activity
Triazolo[4,3-a]pyrazine derivatives, which include “3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine”, have been found to exhibit antidiabetic activity . They are key pharmacophores in sitagliptin phosphate, a drug used for the treatment of type II-diabetes mellitus .
Anti-Platelet Aggregation
These compounds have also been found to exhibit anti-platelet aggregation properties . This makes them potentially useful in the treatment of conditions where platelet aggregation plays a key role, such as cardiovascular diseases.
Antifungal Activity
Triazole compounds have been found to exhibit antifungal activity . This makes them potentially useful in the treatment of various fungal infections.
Antibacterial Activity
Triazole compounds have been found to exhibit antibacterial activity . They have been found to be effective against both Gram-positive and Gram-negative bacteria .
Antimalarial Activity
Triazolo[4,3-a]pyrazine derivatives have been found to exhibit antimalarial activity . This makes them potentially useful in the treatment of malaria.
Antitubercular Activity
These compounds have also been found to exhibit antitubercular activity . This makes them potentially useful in the treatment of tuberculosis.
Anticonvulsant Properties
Triazolo[4,3-a]pyrazine derivatives have been found to exhibit anticonvulsant properties . This makes them potentially useful in the treatment of conditions such as epilepsy.
Anti-Inflammatory and Analgesic Properties
Triazole compounds have been found to exhibit anti-inflammatory and analgesic properties . This makes them potentially useful in the treatment of various inflammatory conditions and for pain management.
Future Directions
Mechanism of Action
- However, related compounds in the triazolo[4,3-a]pyridine family have been studied. For instance, some derivatives have shown interactions with the PCAF (P300/CBP-associated factor) protein, which plays a role in gene transcription and chromatin remodeling . It’s possible that 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine shares similar targets.
Target of Action
properties
IUPAC Name |
3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-5-9-10-7-6(8)3-2-4-11(5)7/h2-4H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJXFIHVQNRKQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343550 | |
Record name | 3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine | |
CAS RN |
31040-12-7 | |
Record name | 3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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